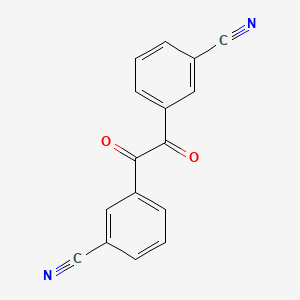
3,3'-Oxalyldibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Oxalyldibenzonitrile is an organic compound with the molecular formula C16H8N2O2. It is characterized by the presence of two benzonitrile groups connected through an oxalyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3’-Oxalyldibenzonitrile can be synthesized through the reaction of 3,3’-dibromobenzil with copper cyanide in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically involves refluxing the mixture at 165°C for 24 hours, followed by purification through column chromatography .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Oxalyldibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
3,3’-Oxalyldibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Oxalyldibenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways and cellular processes. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Oxalyldibenzonitrile: Similar structure but with different positional isomerism.
3,3’-Dicyanodiphenyl ether: Contains ether linkage instead of oxalyl.
3,3’-Dicyanobenzophenone: Contains a ketone group instead of oxalyl.
Uniqueness
3,3’-Oxalyldibenzonitrile is unique due to its oxalyl linkage, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other compounds .
Propiedades
Fórmula molecular |
C16H8N2O2 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
3-[2-(3-cyanophenyl)-2-oxoacetyl]benzonitrile |
InChI |
InChI=1S/C16H8N2O2/c17-9-11-3-1-5-13(7-11)15(19)16(20)14-6-2-4-12(8-14)10-18/h1-8H |
Clave InChI |
OLKLRCQCWAGZNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)C(=O)C2=CC=CC(=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
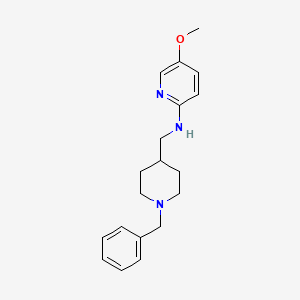
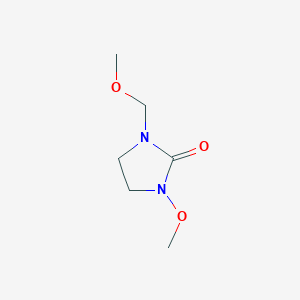
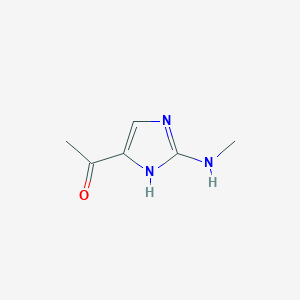
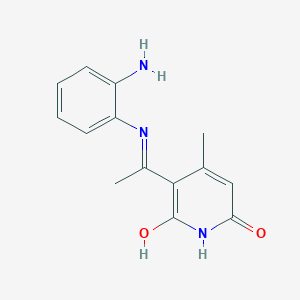
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)

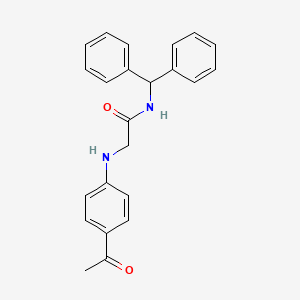

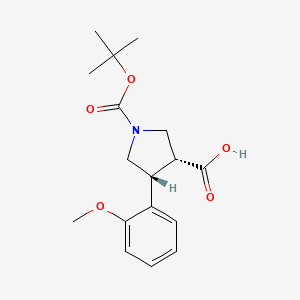
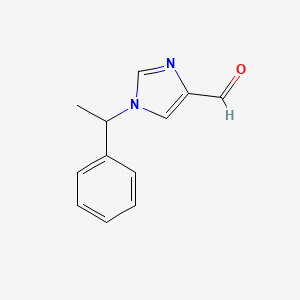
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
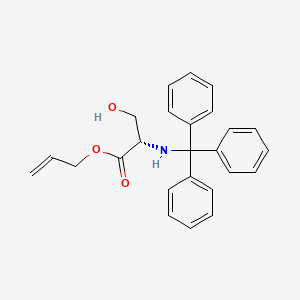
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
